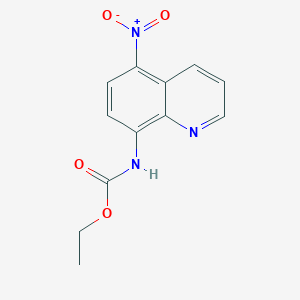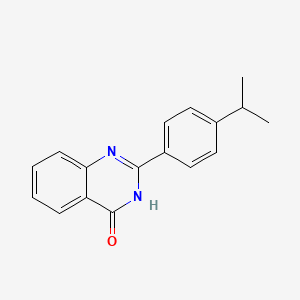
2-Bromo-5,6,7-trimethyl-1,8-naphthyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5,6,7-trimethyl-1,8-naphthyridin-3-ol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 2-position, three methyl groups at the 5, 6, and 7 positions, and a hydroxyl group at the 3-position on the naphthyridine ring. The molecular formula of this compound is C11H11BrN2O, and it has a molecular weight of 267.12 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6,7-trimethyl-1,8-naphthyridin-3-ol can be achieved through various synthetic routes. One common method involves the bromination of 5,6,7-trimethyl-1,8-naphthyridin-3-ol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5,6,7-trimethyl-1,8-naphthyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the carbonyl group formed during oxidation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Applications De Recherche Scientifique
2-Bromo-5,6,7-trimethyl-1,8-naphthyridin-3-ol has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-5,6,7-trimethyl-1,8-naphthyridin-3-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit specific enzymes or interact with DNA, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-1,8-naphthyridin-2-ol: Similar structure but with different substitution pattern.
8-Bromo-1,6-naphthyridin-2(1H)-one: Contains a bromine atom at a different position and a different functional group.
2-Bromo-6-iodopyridin-3-ol: Contains both bromine and iodine atoms with a pyridine ring.
Uniqueness
2-Bromo-5,6,7-trimethyl-1,8-naphthyridin-3-ol is unique due to the presence of three methyl groups and a hydroxyl group on the naphthyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H11BrN2O |
|---|---|
Poids moléculaire |
267.12 g/mol |
Nom IUPAC |
2-bromo-5,6,7-trimethyl-1,8-naphthyridin-3-ol |
InChI |
InChI=1S/C11H11BrN2O/c1-5-6(2)8-4-9(15)10(12)14-11(8)13-7(5)3/h4,15H,1-3H3 |
Clé InChI |
QDVODIDDXUKKKC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC(=C(N=C2N=C1C)Br)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,11-Dimethyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B11854578.png)
![9-(2-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11854585.png)



![1-Piperidinecarboxaldehyde, 4-[(2,4-difluorophenyl)(hydroxyimino)methyl]-](/img/structure/B11854613.png)
![2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine](/img/structure/B11854618.png)

![1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one](/img/structure/B11854624.png)



![4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline](/img/structure/B11854655.png)

